N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
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Overview
Description
This compound has gained attention due to its ability to inhibit the growth of cancer cells by blocking the synthesis of the protein eIF4A.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is typically produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential to inhibit protein synthesis and its effects on cellular processes.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by blocking the synthesis of the protein eIF4A.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride involves the inhibition of the protein eIF4A, which is essential for the initiation of protein synthesis. By blocking this protein, the compound disrupts the synthesis of proteins necessary for cell growth and proliferation, leading to the inhibition of cancer cell growth. The molecular targets and pathways involved include the eIF4A protein and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide;hydrochloride: A similar compound with a piperidine ring instead of a pyrrolidine ring.
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide: The base form of the compound without the hydrochloride salt.
Uniqueness
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride is unique due to its specific ability to inhibit the protein eIF4A, making it a promising candidate for anticancer research. Its structural features, such as the pyrrolidine ring and methanesulfonamide group, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344757-87-3 |
Source
|
Record name | N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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